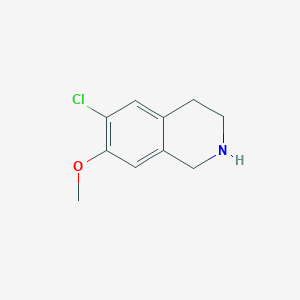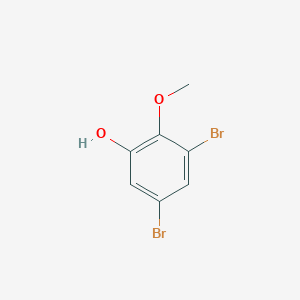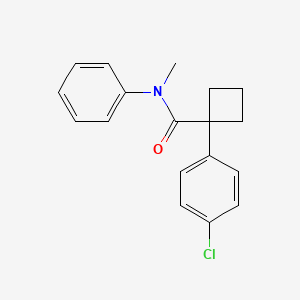
6-Chloro-1,2,3,4-tetrahydro-7-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Pomeranz–Fritsch–Bobbitt cyclization reaction, which is a well-known synthetic route for tetrahydroisoquinoline derivatives . The reaction conditions often require an acidic environment and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: It can be reduced to form more saturated derivatives, such as decahydroisoquinoline.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with two methoxy groups instead of one.
7-chloro-1,2,3,4-tetrahydroisoquinoline: A compound with a similar structure but lacking the methoxy group.
Uniqueness
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a chloro and a methoxy group, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent by providing specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
RFDPTAIWZQKYBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CCNCC2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)





![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)

![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
